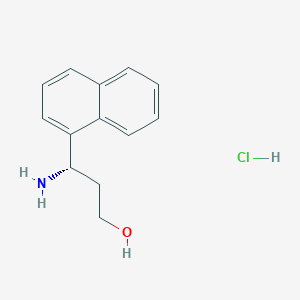

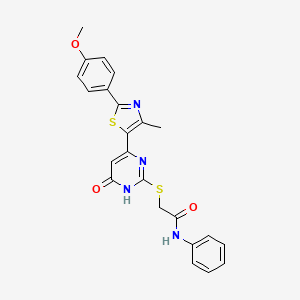

N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)naphthalene-1-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)naphthalene-1-sulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

HIV-1 Reverse Transcriptase Inhibitors

Research has delved into the design and construction of new non-nucleoside HIV-1 reverse transcriptase inhibitors (NNRTIs), focusing on modifications of panel linkers in new derivatives to enhance anti-HIV activity. The influence of linkers, such as those involving a naphthalene ring, has been found to play a significant role in the interaction between inhibitors and the reverse transcriptase enzyme, highlighting the compound's potential in developing potent anti-HIV compounds (Zakharova, 2022).

Sulfonamide Inhibitors

Sulfonamide compounds, including derivatives of naphthalene-1-sulfonamide, have been reviewed for their significance as bacteriostatic antibiotics and their applications in treating bacterial infections and diseases caused by other microorganisms. These compounds are utilized across various therapeutic areas, including as diuretics, carbonic anhydrase inhibitors, and antiepileptics, underscoring their broad utility in healthcare (Gulcin & Taslimi, 2018).

Corrosion Inhibitors

Phthalocyanine and naphthalocyanine derivatives, related to the structural framework of naphthalene-1-sulfonamide, have been studied for their applications as corrosion inhibitors. Their ability to form chelating complexes with metallic atoms positions them as effective anticorrosive materials for various metal/electrolyte systems, highlighting the compound's relevance in materials engineering (Verma et al., 2021).

Genotoxic Potential and Environmental Impact

The genotoxic potential and environmental impact of compounds structurally related to naphthalene-1-sulfonamide, such as 1,4-naphthoquinone, have been reviewed, emphasizing the importance of understanding their effects on human health and the environment. This includes evaluating their genotoxicity through various assays and understanding their role in microbial degradation, highlighting the environmental implications of these compounds (Fowler et al., 2018).

Microbial Degradation of Environmental Pollutants

Studies have also focused on the microbial degradation of polyfluoroalkyl chemicals, with relevance to derivatives of naphthalene-1-sulfonamide. Understanding the biodegradability of these compounds in the environment is crucial for assessing their fate and impact, particularly in relation to their breakdown into perfluoroalkyl carboxylic and sulfonic acids, which are of regulatory concern due to their persistence and toxicity (Liu & Mejia Avendaño, 2013).

Mechanism of Action

Target of Action

Similar compounds with a pyrrolidine ring have been widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Mode of Action

It’s known that the pyrrolidine ring and its derivatives play a significant role in the biological activity of many compounds .

Biochemical Pathways

Compounds with a pyrrolidine ring have been reported to influence various biological pathways .

Result of Action

Compounds with a pyrrolidine ring have been reported to have various biological activities .

Action Environment

It’s known that environmental factors can significantly impact the effectiveness of many compounds .

properties

IUPAC Name |

N-[[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl]naphthalene-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O3S/c24-20-9-4-10-23(20)17-11-15(12-21-14-17)13-22-27(25,26)19-8-3-6-16-5-1-2-7-18(16)19/h1-3,5-8,11-12,14,22H,4,9-10,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYPIXULFLFJSPY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)C2=CN=CC(=C2)CNS(=O)(=O)C3=CC=CC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[Cyano-(1-methylsulfanylcyclopropyl)methyl]-N-methylprop-2-enamide](/img/structure/B2963371.png)

![2-(2-amino-2-oxoethyl)-N,4-diisobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2963375.png)

![N-(4-chlorophenyl)-N-(3-fluorobenzyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2963376.png)

![1-(4-ethoxyphenyl)-3-(3-nitrobenzyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2963380.png)

![7-cyclopropyl-5-((2-fluorobenzyl)thio)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2963383.png)

![4-Amino-3-[(2-fluorophenyl)methylsulfanyl]-6-methyl-1,2,4-triazin-5-one](/img/structure/B2963385.png)

![3-Prop-2-enyl-2-prop-2-enylsulfanyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2963390.png)